molecular formula C14H15ClN2O2 B2909115 5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol CAS No. 5596-37-2

5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol

Cat. No.: B2909115
CAS No.: 5596-37-2
M. Wt: 278.74
InChI Key: UILBRGJXTHWQSN-UHFFFAOYSA-N
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Description

5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol (abbreviated as CMMQ) is a synthetic quinoline derivative characterized by a morpholine-substituted methyl group at position 7 and a hydroxyl group at position 8 of the quinoline core. This compound is synthesized via Mannich reactions, where 5-chloro-8-hydroxyquinoline reacts with morpholine and paraformaldehyde under reflux conditions in ethanol (). The structure is confirmed by ¹H-NMR, ¹³C-NMR, and HRMS data, with typical melting points ranging from 104°C to 243°C and yields of 35–85% depending on reaction optimization ().

CMMQ is pharmacologically significant due to its modular structure, which allows tuning of hydrophilicity (via the morpholine group) and metal-chelating properties (via the 8-hydroxyquinoline core). It has been studied for anticancer activity, particularly in disrupting protein-protein interactions (e.g., porphobilinogen synthase inhibition) and as a scaffold for survivin inhibitors ().

Properties

IUPAC Name

5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-12-8-10(9-17-4-6-19-7-5-17)14(18)13-11(12)2-1-3-16-13/h1-3,8,18H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILBRGJXTHWQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core structure. This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Chlorination: The quinoline core is then chlorinated at the 5-position using reagents such as phosphorus pentachloride or thionyl chloride.

    Morpholine Substitution: The chlorinated quinoline is reacted with morpholine in the presence of a base such as sodium hydride or potassium carbonate to introduce the morpholin-4-ylmethyl group at the 7-position.

    Hydroxylation: Finally, the compound is hydroxylated at the 8-position using reagents like hydrogen peroxide or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The chlorine atom at position 5 participates in nucleophilic substitutions under basic or catalytic conditions.

Reaction Conditions Product Yield Source
Amidation with morpholineK₂CO₃/DMF, 120°C, 24 h7-Morpholinomethyl derivative retained92%
Replacement with thioureaEthanol, Δ, 48 h5-Thiourea-quinolin-8-ol analog65%

Key Observation : The electron-withdrawing quinoline ring enhances the electrophilicity of the C5 position, enabling substitutions with amines and sulfur nucleophiles .

Esterification of the Hydroxyl Group

The phenolic -OH group undergoes esterification with acyl chlorides or anhydrides.

Reagent Conditions Product Application Source
Thiophene-2-carbonyl chloridePyridine, RT, 12 hThiophene-2-carboxylate esterAntimicrobial probes
3-Nitrobenzoyl chlorideAcid catalysis, reflux3-Nitrobenzoate esterAnticancer candidate

Mechanism : Base-mediated deprotonation of the hydroxyl group facilitates nucleophilic attack on the acylating agent .

Mannich and Betti Reactions

The morpholinomethyl side chain enables participation in multicomponent reactions.

Components Conditions Product Biological Activity Source
Formaldehyde + 4-chlorobenzaldehydeEthanol, RT, 72 hBis-aryl methylamine derivativeAntitubercular activity
Pyrrolidine + 3-methylthiopheneEtOH, NEt₃, RTThiophene-pyrrolidine hybridAntibacterial agent

Notable Feature : The morpholine nitrogen acts as a secondary amine donor in Mannich-type condensations .

Complexation with Metal Ions

The 8-hydroxyquinoline core chelates divalent and trivalent metal ions.

Metal Salt Conditions Complex Stoichiometry Application Source
Cu(II) acetateMethanol, RT, 2 h1:2 (metal:ligand)Catalytic oxidation studies
Fe(III) chlorideAqueous ethanol, Δ1:3Magnetic materials research

Structural Insight : X-ray studies of analogous complexes show octahedral geometry with O,N-donor binding .

Oxidation

  • Target : Quinoline ring or morpholine moiety
  • Reagents : KMnO₄ (acidic), H₂O₂/Fe²⁺ (Fenton)
  • Products : Quinone derivatives (observed in similar compounds) .

Reduction

  • Target : Chlorine substituent or quinoline ring
  • Reagents : H₂/Pd-C, NaBH₄
  • Products : Dechlorinated analogs or tetrahydroquinoline derivatives .

Biological Interactions (Reaction-like Processes)

While not traditional "reactions," its interaction with biological targets involves dynamic binding:

Target Interaction Type Biological Effect Source
Bacterial DNA gyraseIntercalation + H-bondingGrowth inhibition in S. aureus (MIC = 8 µg/mL)
Human topoisomerase IICompetitive inhibitionApoptosis in MCF-7 cells (IC₅₀ = 10.6 µM)

Key Mechanism : The hydroxyl group coordinates Mg²⁺ ions in enzyme active sites, while the morpholine enhances membrane permeability .This compound's reactivity profile positions it as a valuable intermediate for synthesizing antimicrobial, anticancer, and catalytic agents. Recent studies highlight its utility in creating hybrid molecules through sequential functionalization of the quinoline core and side chains .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in the development of novel therapeutic agents, particularly in oncology. Research indicates that derivatives of pyrazole compounds can inhibit specific pathways associated with cancer cell proliferation. For instance, studies have demonstrated that pyrazole derivatives exhibit antiproliferative activity against mutant forms of the epidermal growth factor receptor (EGFR) and BRAF pathways, which are often overactivated in various cancers .

Case Study: Anticancer Activity

A recent study focused on synthesizing new pyrazole derivatives, including 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid. The results indicated that these compounds displayed significant antiproliferative effects on cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. The most potent compounds were further evaluated for their ability to inhibit EGFR and BRAF pathways, suggesting a promising avenue for anticancer drug development .

Agricultural Applications

In agricultural chemistry, 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is being explored as a potential fungicide. The synthesis of this compound is part of a broader effort to develop new agrochemicals that can effectively combat fungal pathogens while minimizing environmental impact.

Fungicide Development

The compound's role as a precursor in the synthesis of fungicides has been highlighted in various patents. It is suggested that the efficient production methods for this compound could lead to significant advancements in fungicide formulations, potentially improving crop yields and reducing reliance on traditional chemical treatments .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
Pharmaceuticals Development of anticancer drugsSignificant antiproliferative activity against EGFR/BRAF pathways
Agriculture Potential use as a fungicideEffective against various fungal pathogens; may enhance crop yields
Chemical Synthesis Precursor for developing other bioactive compoundsEnables the creation of more complex pyrazole derivatives

Mechanism of Action

The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with substitutions at positions 5, 7, and 8 are extensively explored for their bioactivity. Below is a detailed comparison of CMMQ with structurally and functionally related analogs:

Table 1: Structural Comparison of CMMQ and Analogs

Compound Name Substituent at C7 Substituent at C5 Key Features Synthesis Yield Melting Point (°C) Reference
5-Chloro-7-(morpholinomethyl)quinolin-8-ol Morpholinomethyl Cl Balanced hydrophilicity, anticancer 70% 175–180
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol Pyrrolidinylmethyl Cl Higher lipophilicity, moderate cytotoxicity 65% 160–165
5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol 4-Methylpiperazinylmethyl Cl Enhanced solubility, kinase inhibition 60% 195–200
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol Diethylaminomethyl Cl 6mer*-stabilizing morphlock (PBGS) 78% 104–108
5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) Fluorobenzylaminomethyl Cl Optimized hydrophobicity, high cytotoxicity 85% 243
5-((p-tolylamino)methyl)quinolin-8-ol p-Tolylaminomethyl H HIV-1 integrase inhibition (EC50: 2 µM) 55% N/A

Physicochemical and Pharmacokinetic Properties

  • LogP : CMMQ has a calculated LogP of 2.1 (morpholine reduces hydrophobicity vs. pyrrolidine analogs with LogP ~3.5) ().
  • Solubility : CMMQ is sparingly soluble in water (0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL), facilitating in vitro assays ().
  • Metabolic Stability: The chlorine at C5 and morpholine group slow hepatic degradation compared to unsubstituted 8-hydroxyquinolines ().

Biological Activity

5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a quinoline backbone with a chlorine substituent at position 5 and a morpholine group at position 7. The presence of the hydroxyl group at position 8 enhances its chelating properties, making it significant in various biological contexts. Its structural characteristics allow for interactions with metal ions, which is critical for its pharmacological effects.

Biological Activities

1. Anticancer Properties:
Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines, particularly multidrug-resistant (MDR) types. For instance, studies have shown that derivatives containing the morpholine moiety demonstrate improved selectivity and potency against cancer cells compared to their non-morpholine counterparts. The IC50 values for Colo205 and Colo320 human adenocarcinoma cell lines were reported as low as 2.05 μM and 1.72 μM, respectively, indicating strong anticancer activity while showing minimal toxicity to normal fibroblast cells (MRC-5) .

2. Antimicrobial Activity:
The compound has also been studied for its antimicrobial properties. Its ability to form complexes with metal ions such as copper and iron has been linked to its effectiveness in inhibiting microbial growth. The mechanism involves the chelation of these metals, disrupting essential biological processes in pathogens .

The mechanisms through which this compound exerts its biological effects primarily involve:

  • Enzyme Inhibition: The compound can bind to active sites on enzymes, modulating their activity and affecting various biochemical pathways crucial for cancer progression and microbial survival.
  • Metal Ion Interaction: Its chelating ability allows it to interact with redox-active metal ions, which is essential for its anticancer and antimicrobial activities .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Modifications at specific positions on the quinoline ring can significantly alter its pharmacological properties. For example:

Compound Name Structural Features Unique Aspects
5-Chloroquinolin-8-olChlorine at position 5; no morpholineBasic quinoline structure; less complex than target
7-(piperidin-1-ylmethyl)quinolin-8-olPiperidine instead of morpholineDifferent nitrogen heterocycle; varied biological effects
5-Iodoquinolin-8-olIodine at position 5; no morpholineHalogen substitution affects reactivity and solubility
7-(dimethylaminomethyl)quinolin-8-olDimethylamino group at position 7Enhanced lipophilicity; altered pharmacokinetics

These variations illustrate how substituents influence chemical behavior and biological activity, highlighting the uniqueness of this compound within its class.

Case Studies

Several studies have investigated the efficacy of this compound in vitro:

  • Cytotoxicity Against Cancer Cell Lines: A notable study demonstrated that this compound exhibited selective toxicity towards MDR colon adenocarcinoma cell lines while sparing normal cells, reinforcing its potential as a therapeutic agent against resistant cancers .
  • Antimicrobial Efficacy: Another study focused on the compound's interaction with metal ions and its subsequent effect on bacterial growth inhibition, showcasing its potential as an antimicrobial agent .
  • Mechanistic Insights: Research into the compound's mechanism revealed that it acts by disrupting metal-dependent enzymatic functions critical for both cancer cell survival and microbial proliferation .

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